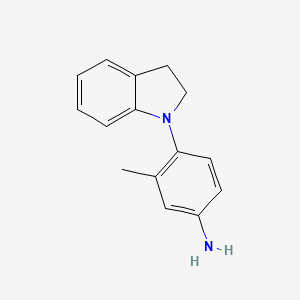

4-(Indolin-1-yl)-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-11-10-13(16)6-7-14(11)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTIDWCDBQFLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Indolin 1 Yl 3 Methylaniline

Retrosynthetic Strategies for 4-(Indolin-1-yl)-3-methylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, this process identifies logical bond disconnections to devise a feasible synthetic plan.

Key Disconnections and Precursor Identification

The primary disconnection for this compound is the carbon-nitrogen (C-N) bond between the indoline (B122111) ring and the 3-methylaniline moiety. This disconnection points to two main synthetic approaches: a palladium-catalyzed cross-coupling reaction or a reductive amination.

Buchwald-Hartwig Amination Approach: This strategy involves the disconnection of the N-aryl bond. This identifies indoline and a substituted 4-halo-2-methylaniline (e.g., 4-bromo-2-methylaniline (B145978) or 4-iodo-2-methylaniline) as key precursors. This method is a cornerstone of modern organic synthesis for forming C-N bonds. nih.govlibretexts.org

Reductive Amination Approach: This alternative disconnection involves breaking the C-N bond within a hypothetical imine intermediate. This leads to indolin-4-one and 3-methylaniline as the primary precursors. This method is highly effective for creating substituted amines from carbonyl compounds and amines. masterorganicchemistry.comyoutube.com

Strategic Approaches to Indoline and Aniline (B41778) Core Construction

The construction of the indoline and aniline cores themselves involves established synthetic methodologies.

Indoline Core: The indoline scaffold can be synthesized through various methods, including the palladium-catalyzed intramolecular amination of β-arylethylamine substrates. organic-chemistry.orgnih.gov Another common method is the reduction of the corresponding indole (B1671886) derivative.

Aniline Core: The substituted aniline precursor, such as 4-bromo-2-methylaniline, can be prepared from commercially available starting materials like 2-methylaniline through regioselective halogenation.

Development and Optimization of Synthetic Pathways to this compound

Multi-Step Reaction Sequences and Overall Yield Efficiency

Two prominent multi-step reaction sequences for the synthesis of this compound are outlined below.

Pathway A: Buchwald-Hartwig Amination

This pathway is a popular choice for N-arylation of heterocyclic amines. nih.gov

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Halogenation of 2-methylaniline | N-Bromosuccinimide (NBS), Acetonitrile | High |

| 2 | Buchwald-Hartwig Coupling | Indoline, 4-bromo-2-methylaniline, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., RuPhos), Base (e.g., NaOtBu), Toluene, Heat | Moderate to High |

Pathway B: Reductive Amination

This pathway offers a direct approach from a ketone and an amine. masterorganicchemistry.comorganic-chemistry.org

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Synthesis of Indolin-4-one | From appropriate precursors | Variable |

| 2 | Reductive Amination | Indolin-4-one, 3-methylaniline, Reducing agent (e.g., NaBH(OAc)3), Acid catalyst, Dichloroethane | Good |

Regioselectivity and Chemoselectivity in Synthesis

Controlling regioselectivity and chemoselectivity is critical for the successful synthesis of this compound.

Regioselectivity: In the Buchwald-Hartwig approach, the regioselectivity is determined by the position of the halogen on the aniline precursor. The coupling reaction selectively forms the C-N bond at the carbon bearing the halogen. In the reductive amination pathway, the regioselectivity is inherently controlled by the reaction between the ketone of indolin-4-one and the amine group of 3-methylaniline.

Chemoselectivity: In the reductive amination, the choice of reducing agent is crucial. A mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) is often used because it selectively reduces the intermediate iminium ion without reducing the starting ketone. masterorganicchemistry.comyoutube.com This prevents the formation of unwanted alcohol byproducts.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in enabling the key bond-forming reactions in the synthesis of this compound.

Palladium Catalysis: The Buchwald-Hartwig amination relies on a palladium catalyst. The catalytic cycle typically involves oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. libretexts.orgnih.gov The choice of phosphine (B1218219) ligand (e.g., RuPhos, XPhos) is critical for the reaction's efficiency and can influence the reaction rate and scope. nih.gov

Acid Catalysis: Reductive amination is often facilitated by an acid catalyst. The acid protonates the carbonyl oxygen of the ketone, making it more electrophilic and promoting the initial attack by the amine to form a hemiaminal intermediate. Subsequent dehydration, also acid-catalyzed, leads to the formation of the iminium ion, which is then reduced.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The construction of the C-N bond between the indoline nitrogen and the 3-methylaniline ring is most effectively achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a premier method for this transformation, offering high efficiency and broad functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a suitable palladium precursor, a phosphine ligand, and a base.

For the synthesis of this compound, a plausible retrosynthetic analysis points to the disconnection of the N-aryl bond, suggesting a reaction between indoline and a 4-halo-3-methylaniline derivative (where halo = I, Br, or Cl) or a corresponding triflate. The general reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylindoline and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields.

A variety of palladium catalysts and ligands have been developed for C-N cross-coupling reactions. While specific examples for the synthesis of this compound are not extensively documented in the literature, analogous transformations provide a strong basis for selecting appropriate reaction conditions. The following table summarizes representative catalytic systems that could be adapted for this synthesis.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | High |

| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 80-100 | Moderate to High |

This table presents plausible conditions based on analogous reactions and general knowledge of Buchwald-Hartwig amination. Actual yields may vary.

Organocatalytic and Biocatalytic Pathways

While metal-catalyzed reactions are dominant, the development of organocatalytic and biocatalytic methods offers promising alternatives, often with improved sustainability profiles.

Organocatalysis: The direct organocatalytic N-arylation of indolines remains a challenging area of research. However, related organocatalytic methods for the synthesis of substituted anilines and the functionalization of indoles suggest potential future pathways. For instance, chiral phosphoric acids have been used to catalyze asymmetric cycloadditions involving vinylindoles, demonstrating the potential of organocatalysis in manipulating the indole scaffold. mdpi.com The development of organocatalytic methods for direct C-N bond formation, possibly through activation of the aniline precursor, could provide a metal-free route to this compound.

Biocatalysis: The use of enzymes for the synthesis of N-aryl compounds is a burgeoning field. While specific biocatalysts for the synthesis of this compound have not been reported, enzymes such as N-aryl-functionalized amino acid lyases have shown promise in the asymmetric synthesis of N-arylated amino acids. rug.nl Furthermore, monoamine oxidase (MAO-N) enzymes have been used for the biocatalytic aromatization of indolines to indoles, indicating the potential for enzymatic manipulation of the indoline core. figshare.com The discovery or engineering of enzymes capable of catalyzing the direct coupling of indoline with substituted anilines would represent a significant advancement in the green synthesis of this class of compounds. nih.gov

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. researchgate.net For the synthesis of this compound, several strategies can be employed to enhance its environmental sustainability.

The use of microwave irradiation in conjunction with greener solvents or even solvent-free conditions has been shown to accelerate the synthesis of indole derivatives, often leading to higher yields and reduced energy consumption. tandfonline.comtandfonline.com The application of flow chemistry techniques can also contribute to a more sustainable process by enabling better control over reaction parameters, reducing waste, and facilitating catalyst recycling. epa.govresearchgate.net

In the context of metal-catalyzed reactions, the development of highly active catalysts that can be used at low loadings is a key aspect of green chemistry. Furthermore, the use of water as a reaction medium, where feasible, can significantly reduce the environmental impact associated with volatile organic solvents. Efforts to develop recyclable catalytic systems, for instance by immobilizing the palladium catalyst on a solid support, are also crucial for a more sustainable synthesis.

Chemical Reactivity and Transformation Mechanisms of 4 Indolin 1 Yl 3 Methylaniline

Electrophilic Aromatic Substitution Reactions of 4-(Indolin-1-yl)-3-methylaniline

The aniline (B41778) portion of the molecule is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the primary amine, the methyl group, and the indoline (B122111) nitrogen.

The regiochemical outcome of electrophilic aromatic substitution on the aniline ring is governed by the cumulative directing effects of its substituents.

Amino Group (-NH₂): The primary amino group is a powerful activating group and a strong ortho, para-director.

Methyl Group (-CH₃): The methyl group is a moderately activating group and also an ortho, para-director.

Indolin-1-yl Group: The nitrogen of the indoline ring also donates electron density into the aniline ring, acting as an activating, ortho, para-directing substituent.

Considering the positions on the 3-methylaniline ring:

The position para to the amino group (C4) is occupied by the indoline substituent.

The positions ortho to the amino group are C2 and C6.

The position ortho to the methyl group is C2, and meta to the amino group is C5.

The directing effects are synergistic, strongly activating the positions ortho and para to the powerful amino group. With the para position blocked, electrophilic attack is most likely to occur at the C2 or C6 positions. Steric hindrance from the adjacent methyl group at C3 and the bulky indoline group at C4 may influence the relative rates of substitution at these two sites, with C6 often being the more sterically accessible position. The benzene (B151609) ring of the indoline moiety is also susceptible to electrophilic attack, guided by the activating effect of the heterocyclic nitrogen atom.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C6 and/or C2 of the aniline ring. |

| Halogenation | Br₂, FeCl₃ | Substitution at C6 and/or C2 of the aniline ring. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | Substitution at C6 and/or C2 of the aniline ring. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C6 and/or C2 of the aniline ring. libretexts.org |

This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes for this specific compound.

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. libretexts.org

Formation of the Sigma Complex: In the initial, rate-determining step, the electrophile (E⁺) attacks the electron-rich aniline ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized across the aromatic ring and, importantly, onto the amino and indoline nitrogen atoms, which provides significant stabilization.

Deprotonation and Rearomatization: In the second, rapid step, a base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. libretexts.org This restores the aromaticity of the ring, yielding the final substituted product.

For example, in a nitration reaction, the nitronium ion (NO₂⁺) acts as the electrophile. libretexts.org The stability of the intermediate sigma complex determines the regioselectivity, with attack at the C6 position being highly favored due to the combined electron-donating effects of the substituents.

Nucleophilic Reactions Involving the Indoline Nitrogen and Aniline Nitrogen

Both nitrogen atoms in this compound are nucleophilic and can participate in a variety of reactions. The primary aniline nitrogen is generally considered more nucleophilic than the secondary indoline nitrogen in many contexts, although steric factors can play a role.

Reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides can occur at either nitrogen. Under controlled conditions, it may be possible to achieve selective reaction at the more accessible aniline nitrogen. A common reaction for primary anilines is the formation of Schiff bases (imines) upon condensation with aldehydes or ketones, often catalyzed by a mild acid.

Oxidative and Reductive Transformations of the Aromatic and Heterocyclic Moieties

The molecule can undergo various oxidative and reductive transformations.

Oxidation: The aniline moiety is sensitive to oxidation. Strong oxidizing agents can lead to complex polymerization reactions, forming aniline black-like materials. However, controlled oxidation can yield specific products. For instance, the indoline ring can be oxidized to the corresponding oxindole (B195798). Furthermore, transformations of similar aniline structures suggest that oxidation can lead to ring-forming reactions under specific conditions. nih.gov

Reduction: While the indoline ring is already a reduced form of indole (B1671886), other functional groups that might be introduced onto the molecule can be reduced. For example, if the compound is nitrated via electrophilic substitution, the resulting nitro group can be readily reduced to a new amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This opens pathways to further functionalized derivatives.

Cross-Coupling Reactions of this compound

Modern cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. To participate in these reactions, this compound would typically first need to be halogenated (e.g., brominated or iodinated) to create a suitable electrophilic partner.

Palladium-catalyzed cross-coupling has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance. nih.gov A halogenated derivative, such as 6-bromo-4-(indolin-1-yl)-3-methylaniline, would be a versatile substrate for these transformations.

C-C Bond Formation (e.g., Suzuki Coupling): The bromo-derivative could be coupled with various organoboron compounds (boronic acids or esters) in a Suzuki-Miyaura reaction. This would allow for the introduction of new alkyl, alkenyl, or aryl groups at the C6 position.

C-N Bond Formation (e.g., Buchwald-Hartwig Amination): The Buchwald-Hartwig amination reaction enables the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.gov This would create a di- or tri-substituted aniline derivative.

C-O Bond Formation (e.g., Buchwald-Hartwig Etherification): Similarly, the palladium-catalyzed coupling of the aryl bromide with an alcohol or phenol (B47542) can form a new C-O bond, yielding an aryl ether derivative.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

|---|---|---|---|---|

| Suzuki Coupling (C-C) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig Amination (C-N) | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | N,N-disubstituted aniline derivative |

| Buchwald-Hartwig Etherification (C-O) | Phenol | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Diaryl ether derivative |

This table illustrates typical conditions for palladium-catalyzed reactions on a hypothetical bromo-substituted this compound.

Alternative Metal-Mediated and Metal-Free Coupling Reactions

While the primary synthesis of this compound likely involves a palladium-catalyzed C-N bond formation, the resulting scaffold is ripe for further elaboration through various coupling reactions. These reactions can be used to build molecular complexity by forming new bonds at several positions on the molecule.

Metal-Mediated Coupling Reactions

The aniline and indoline rings of the molecule offer several sites for metal-catalyzed cross-coupling reactions. The primary amine of the aniline moiety can be converted into a more versatile functional group, such as a halide or triflate, through diazotization followed by substitution. This would install a reactive handle for well-established palladium-catalyzed reactions.

For instance, conversion of the amine to an aryl iodide would open the door to Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes. These reactions are fundamental in synthetic chemistry for creating new C-C bonds. Similarly, Buchwald-Hartwig amination could be employed to couple the modified aniline ring with a variety of amines, amides, or other nitrogen nucleophiles.

Direct C-H functionalization, a more atom-economical approach, could also be envisioned. nih.gov Guided by the existing functional groups, transition metal catalysts (e.g., palladium, rhodium, or iridium) could selectively activate C-H bonds on either aromatic ring for coupling with various partners.

Interactive Data Table: Plausible Metal-Mediated Coupling Reactions

| Reaction Type | Reagent/Catalyst System (Plausible) | Reactive Site | Expected Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aniline C4 (after conversion of -NH₂ to -I) | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, Base | Aniline C4 (after conversion of -NH₂ to -I) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aniline C4 (after conversion of -NH₂ to -I) | Aryl-alkyne |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Bulky phosphine (B1218219) ligand, Base | Aniline C4 (after conversion of -NH₂ to -I) | Di- or tri-arylamine |

| C-H Arylation | Aryl halide, Pd catalyst, Directing Group/Ligand | Electron-rich C-H bonds on indoline/aniline rings | Biaryl compound |

Metal-Free Coupling Reactions

In recent years, transition-metal-free coupling reactions have gained prominence as a more sustainable alternative. For a molecule like this compound, several metal-free strategies could be applicable.

Given the electron-rich nature of the indoline and aniline rings, electrophilic aromatic substitution reactions are highly plausible. Furthermore, radical-based C-H functionalization offers a powerful method for forming new C-C bonds. For example, the generation of an aryl radical from a diazonium salt (derived from the aniline amine) could initiate a coupling cascade. An operationally simple, metal-free oxidative cross-coupling has been demonstrated for the synthesis of 1-(indol-3-yl)carbazoles using N-chlorosuccinimide as a mild oxidant. nih.gov Similar strategies could potentially be adapted for C-H functionalization on the indoline or aniline rings of the target molecule.

Metal-free C-S bond formation on indoles has been achieved using molecular iodine, suggesting that direct sulfenylation could be a viable transformation for the indoline ring under the right conditions. rsc.org

Functional Group Interconversions on the Indoline and Aniline Cores of this compound

Functional group interconversions (FGIs) are crucial for modifying the properties and reactivity of a molecule. Both the indoline and aniline moieties of this compound possess functional groups that can be readily transformed.

Transformations of the Indoline Core

The indoline core itself offers multiple avenues for chemical modification. A common transformation is oxidation. The methylene (B1212753) group at the C2 position of the indoline ring can be oxidized to a carbonyl group, yielding the corresponding 2-oxindole derivative, a scaffold prevalent in many biologically active compounds. Reagents such as chromium trioxide or potassium permanganate (B83412) are often used for this purpose.

Another significant transformation is the aromatization of the indoline ring to an indole. This dehydrogenation can be accomplished using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and results in a fully aromatic N-aryl indole structure. nsf.govnih.gov This conversion can dramatically alter the electronic and steric properties of the molecule. Photoinduced oxidation in the presence of air has also been shown to convert substituted indoles into benzoxazinone (B8607429) derivatives. rsc.orgrsc.org

Transformations of the Aniline Core

The primary amino group (-NH₂) on the aniline ring is a highly versatile functional handle. One of the most fundamental reactions of primary anilines is diazotization. researchgate.net Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). icrc.ac.irgoogle.com

This diazonium intermediate is highly valuable as it can be substituted by a wide array of nucleophiles in what are known as Sandmeyer and related reactions. This allows for the introduction of groups such as -OH, -F, -Cl, -Br, -I, and -CN, thereby providing access to a vast range of differently functionalized derivatives. researchgate.net

The amino group can also undergo standard amine reactions. For example, acylation with acid chlorides or anhydrides would produce the corresponding amides. mdpi.com This transformation is often used to modify the electronic properties of the ring or as a protecting group strategy.

Interactive Data Table: Plausible Functional Group Interconversions

| Reaction Type | Reagent/Catalyst System (Plausible) | Reactive Core | Product Functional Group |

| Oxidation | CrO₃ or KMnO₄ | Indoline | 2-Oxindole (C=O at C2) |

| Aromatization (Dehydrogenation) | DDQ or MnO₂ | Indoline | Indole |

| Diazotization | NaNO₂, HCl, 0-5 °C | Aniline (-NH₂) | Diazonium Salt (-N₂⁺) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on Diazonium Salt | Aniline (from -N₂⁺) | Aryl Halide/Nitrile |

| Schiemann Reaction | HBF₄ or NaBF₄, heat on Diazonium Salt | Aniline (from -N₂⁺) | Aryl Fluoride |

| Acylation | Acetyl chloride, Pyridine | Aniline (-NH₂) | Acetamide (-NHCOCH₃) |

Computational and Theoretical Studies on 4 Indolin 1 Yl 3 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic characteristics of molecules like 4-(indolin-1-yl)-3-methylaniline. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding the molecule's chemical behavior.

HOMO-LUMO Analysis and Frontier Orbital Theory Applications

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) and aniline (B41778) moieties, reflecting their propensity to engage in electrophilic substitution reactions. The electron-donating nature of the indoline nitrogen and the methyl group on the aniline ring would further elevate the HOMO energy level. Conversely, the LUMO is anticipated to be distributed over the aromatic rings, representing the sites susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov In the context of materials science, particularly for applications like dye-sensitized solar cells where indoline derivatives have shown promise, a smaller energy gap can facilitate electron transfer processes. researchgate.netresearchgate.net Computational studies on related indole (B1671886) derivatives have shown that substituent effects can significantly modulate the HOMO-LUMO gap. researchgate.net For instance, the introduction of electron-withdrawing groups tends to lower both HOMO and LUMO energies and can decrease the energy gap.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for Indoline-Aniline Systems (Calculated using DFT)

| Parameter | Representative Energy (eV) |

| HOMO Energy | -5.2 to -5.8 |

| LUMO Energy | -1.8 to -2.2 |

| HOMO-LUMO Gap | 3.0 to 3.6 |

Note: These are representative values based on computational studies of similar indoline and aniline derivatives and may vary depending on the specific computational method and basis set used.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. The MEP surface is particularly informative as it illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net

In this compound, the MEP would show a region of high negative potential around the nitrogen atom of the aniline's amino group, indicating its nucleophilic character and propensity to act as a proton acceptor. The nitrogen atom within the indoline ring also contributes to the negative potential. The aromatic rings, while generally non-polar, will exhibit subtle variations in electron density due to the influence of the substituents. The methyl group, being weakly electron-donating, will slightly increase the negative charge in its vicinity.

Such analyses are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets or other reactants. tandfonline.com

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. This is typically achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles.

For this compound, a key conformational feature is the rotation around the C-N bond connecting the aniline and indoline rings. The relative orientation of these two ring systems will be influenced by steric hindrance from the methyl group on the aniline ring and the hydrogen atoms on both rings. Computational studies on N-arylindolines have explored such rotational barriers. nih.govwhiterose.ac.uk

The potential energy surface would likely reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most stable conformation of the molecule. The energy differences between these conformers and the rotational barriers between them provide insights into the molecule's flexibility at different temperatures.

Table 2: Estimated Rotational Barrier for the C-N Bond in N-Arylindoline Systems

| Bond of Rotation | Estimated Energy Barrier (kcal/mol) |

| Aniline-Indoline C-N bond | 5 - 10 |

Note: This is an estimated value based on computational studies of sterically hindered N-aryl compounds and can be influenced by the specific substituents and computational methodology.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed exploration of reaction pathways, the identification of transient intermediates and transition states, and the calculation of activation energies.

Transition State Identification and Activation Energy Calculations

For a given reaction, such as the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination, computational methods can be used to locate the transition state structures for each elementary step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in the synthesis of indole derivatives, computational studies have been used to elucidate the role of catalysts and the feasibility of different cyclization pathways. nih.govresearchgate.net

Solvent Effects in Computational Reaction Modeling

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous dielectric medium. iaea.orgrsc.org

For reactions involving charged or highly polar species, such as those that might occur during the protonation or oxidation of this compound, the inclusion of solvent effects is crucial for obtaining accurate results. umn.edu The solvent can stabilize charged intermediates and transition states, thereby lowering activation energies and altering reaction rates. Computational studies on aniline derivatives have demonstrated the importance of considering solvation to accurately predict their physicochemical properties and reactivity. nih.govnih.gov

Molecular Dynamics Simulations Pertaining to Conformational Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of molecules, providing insights into their conformational landscapes and intermolecular interactions over time. For a molecule such as this compound, which possesses multiple rotatable bonds, MD simulations are instrumental in understanding its structural flexibility and preferred spatial arrangements.

MD simulations on similar bicyclic systems often reveal that the five-membered ring of the indoline moiety can exhibit puckering, further contributing to the molecule's conformational diversity. The nitrogen atom in the indoline ring can also undergo inversion, leading to different stereochemical arrangements.

In a simulated aqueous environment, the interactions between this compound and water molecules would be characterized by hydrogen bonding involving the primary amine group of the aniline moiety and the nitrogen atom of the indoline ring. The aromatic rings would primarily engage in hydrophobic interactions. The dynamics of these interactions are crucial for understanding the molecule's solubility and its behavior in biological systems.

A hypothetical MD simulation setup for this compound would involve placing the molecule in a periodic box of solvent (e.g., water) and calculating the forces between atoms over a defined period, typically nanoseconds to microseconds. The resulting trajectory would provide a wealth of information, which can be analyzed to determine key conformational parameters.

Table 1: Hypothetical Key Conformational Parameters from a Molecular Dynamics Simulation of this compound

| Parameter | Description | Predicted Behavior |

| Dihedral Angle (C-C-N-C) | The angle between the aniline and indoline ring planes. | Expected to show a preference for a twisted conformation due to steric hindrance from the methyl group. |

| Indoline Ring Puckering | Describes the out-of-plane conformations of the five-membered ring. | The indoline ring is likely to exhibit dynamic puckering, transitioning between different envelope and twist conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | The amine and indoline nitrogen atoms are expected to have a higher SASA due to their potential for hydrogen bonding. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | The RDF for water around the amine group would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding. |

It is important to note that the actual conformational preferences and interaction dynamics would be dependent on the specific force field and simulation parameters used. Experimental validation, for instance through NMR spectroscopy, would be necessary to confirm the computational predictions. The study of related indoline derivatives through MD simulations has shown that these molecules can be stable within protein binding pockets, suggesting their potential as scaffolds in drug design. tandfonline.comnih.gov

Prediction of Structure-Reactivity Relationships within the this compound Framework

The prediction of structure-reactivity relationships for this compound involves understanding how its chemical structure influences its behavior in chemical reactions. This can be approached through computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies on analogous systems. nih.govresearchgate.netnih.govnih.gov

The reactivity of this compound is primarily dictated by the electronic properties of the aniline and indoline moieties. The aniline ring is activated towards electrophilic substitution by the electron-donating amine group. The indoline nitrogen also contributes to the electron density of the aniline ring through resonance. The methyl group at the 3-position is a weak electron-donating group, which further enhances the reactivity of the aniline ring, particularly at the ortho and para positions relative to the amine group. However, the bulky indolin-1-yl substituent at the 4-position will sterically hinder reactions at the adjacent positions.

DFT calculations can provide valuable insights into the electronic structure and reactivity. Key descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack. A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the carbon atoms at the ortho and para positions to the amino group. This suggests that electrophilic attack will preferentially occur at these sites. Conversely, the LUMO is likely to be distributed over the entire aromatic system.

QSAR models, which correlate chemical structure with biological activity or chemical reactivity, can also be applied. nih.govresearchgate.net While no specific QSAR models for this compound are available, general models for substituted anilines can offer predictive power. These models often use descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters to predict reactivity. nih.gov For instance, the presence of electron-donating groups on the aniline ring generally increases its toxicity in certain biological assays, a factor that can be correlated with its reactivity. nih.gov

Table 2: Predicted Reactivity Descriptors and Their Implications for this compound

| Reactivity Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively High | Susceptible to electrophilic attack, particularly on the aniline ring. |

| LUMO Energy | Relatively Low | Can act as an electron acceptor in certain reactions. |

| Electron Density Distribution | High on the aniline nitrogen and ortho/para positions. | These sites are the most likely points of electrophilic substitution. |

| Steric Hindrance | Significant around the C4 position of the aniline ring. | Reactions at positions adjacent to the indoline substituent are likely to be disfavored. |

| Hammett Constant (σ) of Substituents | The methyl group is electron-donating (negative σ), and the indolin-1-yl group is also electron-donating. | The aniline ring is highly activated towards electrophilic aromatic substitution. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Indolin 1 Yl 3 Methylaniline and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 4-(Indolin-1-yl)-3-methylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

Based on analyses of similar structures like N-methylaniline and 4'-ethyl-3'-methylaniline, the expected chemical shifts for this compound can be predicted. rsc.orgresearchgate.net The aromatic protons are anticipated to appear in the δ 6.5–7.5 ppm range, while the aliphatic protons of the indoline (B122111) ring would likely be found between δ 3.0 and 4.0 ppm. chemicalbook.com The methyl group protons are expected around δ 2.2 ppm. researchgate.net

Table of Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (on aniline (B41778) ring) | ~2.2 | ~18 |

| CH₂ (indoline, adjacent to N) | ~3.5 | ~53 |

| CH₂ (indoline, adjacent to Ar) | ~3.1 | ~28 |

| NH₂ | ~3.6 (broad) | N/A |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

To definitively assign these resonances and establish the molecular framework, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the aniline and indoline aromatic rings, as well as between the two CH₂ groups of the indoline moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to unambiguously assign the chemical shifts of each carbon atom bearing a proton, such as the aromatic C-H groups and the aliphatic CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for confirming the regiochemistry and understanding the preferred conformation. Correlations would be expected between the protons of the indoline ring's CH₂ group (adjacent to the nitrogen) and the proton on the aniline ring at the 5-position, confirming the 1,4-substitution.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. Different crystalline forms, or polymorphs, can have distinct physical properties. Although no specific polymorph studies on this compound have been published, ssNMR would be the ideal technique for such an investigation. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can identify the number of unique molecules in the asymmetric unit of the crystal and detect the presence of different polymorphic forms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₅H₁₆N₂), the calculated monoisotopic mass is 224.1313 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the C-N bond connecting the two ring systems.

Retro-Diels-Alder (RDA) type fragmentation within the indoline ring, leading to the loss of ethene.

Fission of the aniline ring.

Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. kurouskilab.com

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine (NH₂). Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline and methyl groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1620-1580 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Strong bands for the aromatic ring stretching modes are typically observed. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

Table of Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3400 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1580 | IR, Raman |

Studies on related anilines, such as 2,4-dimethylaniline (B123086) and m-methylaniline, support these assignments, with aromatic ring vibrations and C-H modes appearing in the expected regions. ias.ac.inresearchgate.net

X-ray Crystallography for Single-Crystal and Powder Diffraction Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the determination of exact bond lengths, bond angles, and torsional angles. It also reveals how the molecules pack together in the solid state, including any intermolecular interactions like hydrogen bonding involving the amine group.

While a crystal structure for this compound has not been reported in the literature, analysis of related structures shows that such an experiment would confirm the planarity of the aromatic rings and the puckered conformation of the five-membered indoline ring. researchgate.net

In the absence of a single crystal, X-ray powder diffraction (XRPD) can be employed. This technique is useful for analyzing polycrystalline samples, identifying different crystalline phases (polymorphs), and determining the unit cell parameters of the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Enantiopure Derivatives

The stereochemical elucidation of non-racemic chiral molecules is a critical aspect of chemical and pharmaceutical research. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral substances with left and right circularly polarized light, are paramount for assigning the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This differential absorption, known as the Cotton effect, provides a unique fingerprint for a specific enantiomer. A positive or negative Cotton effect at a particular wavelength is directly related to the spatial arrangement of atoms and chromophores around the chiral center.

For a hypothetical enantiopure derivative of this compound, the ECD spectrum would be recorded and compared with theoretical spectra generated through quantum chemical calculations. scispace.com The process would involve:

Synthesis and Separation: Preparation of a racemic mixture of the target derivative followed by chiral chromatography to isolate the individual enantiomers.

Experimental ECD Measurement: Recording the ECD spectra for each enantiomer in a suitable solvent. The spectra would be mirror images of each other.

Computational Modeling: Using methods like Time-Dependent Density Functional Theory (TD-DFT), the ECD spectra for both (R) and (S) configurations would be calculated.

Stereochemical Assignment: The absolute configuration of the experimentally isolated enantiomers would be assigned by matching the sign and intensity of the experimental Cotton effects with the calculated spectra. nih.gov

A hypothetical data table for such an experiment might look as follows:

| Enantiomer | Experimental Cotton Effect (λ, nm) | Calculated Cotton Effect (λ, nm) for (R)-isomer | Calculated Cotton Effect (λ, nm) for (S)-isomer | Assigned Absolute Configuration |

| Isomer 1 | Positive at ~280 | Positive at ~282 | Negative at ~282 | (R) |

| Isomer 2 | Negative at ~280 | Positive at ~282 | Negative at ~282 | (S) |

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in the angle of rotation of plane-polarized light as it passes through a chiral sample, as a function of wavelength. nih.gov The resulting ORD curve, particularly the sign and shape of the Cotton effect region (anomalous dispersion), is characteristic of a specific enantiomer. Plain ORD curves, which are observed at wavelengths away from an absorption maximum, can also be used for stereochemical correlation.

Similar to ECD, the stereochemical assignment using ORD would involve comparing the experimental ORD curve with theoretically predicted curves or with the curves of structurally related compounds with known absolute configurations. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule.

A hypothetical data table for an ORD experiment could be:

| Enantiomer | Specific Rotation [α]D | Sign of Cotton Effect | Assigned Absolute Configuration |

| Isomer 1 | +X.X° | Positive | (R) |

| Isomer 2 | -X.X° | Negative | (S) |

The successful application of these chiroptical techniques hinges on the presence of a chromophore in the vicinity of the stereocenter. The aromatic rings and the nitrogen atom within the this compound scaffold provide the necessary chromophores for such analysis. While specific research on this compound is not currently available, the established methodologies of ECD and ORD provide a robust and reliable pathway for the unambiguous determination of the absolute configuration of its chiral derivatives.

Derivatization Strategies and Analogue Synthesis Based on 4 Indolin 1 Yl 3 Methylaniline

Rational Design Principles for Structural Modification of 4-(Indolin-1-yl)-3-methylaniline

The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry and chemical biology. The primary objective is to modulate the biological activity and pharmacokinetic profile of the parent compound. The indoline (B122111) and aniline (B41778) rings, along with the methyl group, provide distinct regions for modification, each with the potential to influence the molecule's interaction with biological targets.

A key consideration in the design of new analogues is the potential for these compounds to act as kinase inhibitors. The indoline scaffold is a known pharmacophore in many kinase inhibitors, and derivatives of this compound have shown promise in this area. For instance, molecular hybrids incorporating indoline structures have been investigated for their ability to inhibit the c-KIT kinase, a protein implicated in various cancers.

The design principles for modifying this compound often involve:

Modulation of Lipophilicity: The introduction or removal of polar or nonpolar functional groups can alter the compound's solubility and ability to cross cell membranes.

Introduction of Hydrogen Bond Donors and Acceptors: The addition of groups capable of forming hydrogen bonds can enhance binding affinity to target proteins.

Steric Modifications: Altering the size and shape of substituents can influence binding selectivity and prevent unwanted interactions with off-target molecules.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity and electronic properties of the aromatic rings, which can be crucial for binding and catalytic activity.

Systematic Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound can be achieved through a variety of established organic reactions. The choice of synthetic route depends on the desired modification and the reactivity of the starting materials. Common strategies include palladium-catalyzed cross-coupling reactions and reductive amination.

Modifications at the Methyl Group and on the Aniline Ring System

The aniline ring and its methyl substituent are prime targets for modification to explore SAR.

Table 1: Potential Modifications of the Aniline Ring and Methyl Group

| Modification Site | Type of Modification | Potential Reagents and Conditions | Desired Outcome |

| Methyl Group | Oxidation | Potassium permanganate (B83412), chromium trioxide | Introduction of carboxylic acid or alcohol functionalities |

| Methyl Group | Halogenation | N-Bromosuccinimide, N-chlorosuccinimide | Introduction of reactive handles for further derivatization |

| Aniline Ring | Electrophilic Aromatic Substitution | Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4) | Introduction of substituents to modulate electronic properties and provide new attachment points |

| Aniline Ring | Acylation of the Amine | Acyl chlorides, anhydrides | Protection of the amine or introduction of larger functional groups |

The amino group of the aniline ring is a highly activating, ortho- and para-directing group for electrophilic substitution. However, the steric bulk of the indoline substituent at the 4-position and the methyl group at the 3-position will influence the regioselectivity of these reactions.

Functionalization of the Indoline Core and Nitrogen Atom

The indoline core offers several positions for functionalization, including the aromatic ring and the nitrogen atom.

Table 2: Potential Modifications of the Indoline Core

| Modification Site | Type of Modification | Potential Reagents and Conditions | Desired Outcome |

| Indoline Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, nitrating agents | Introduction of substituents to modulate electronic properties |

| Indoline Nitrogen | N-Alkylation/N-Arylation | Alkyl halides, aryl halides (with catalyst) | Introduction of diverse substituents to explore SAR |

| Indoline C2 Position | Oxidation | Oxidizing agents | Formation of oxindole (B195798) derivatives, which are also valuable scaffolds |

Preparation of Hybrid Molecules Incorporating the this compound Scaffold

A promising strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve a synergistic or multi-target effect. The this compound scaffold is an attractive building block for such hybrids, particularly in the development of anticancer agents.

For example, the synthesis of molecular hybrids that couple the this compound core with other heterocyclic systems known for their biological activity can lead to novel compounds with enhanced potency and selectivity. One such approach involves the reaction of the aniline amino group with a suitable electrophile to link it to another bioactive moiety.

Exploration of Polymeric or Supramolecular Assemblies Utilizing this compound Derivatives

The unique structural features of this compound derivatives, including their aromatic rings and potential for hydrogen bonding, make them interesting candidates for the construction of larger, ordered structures such as polymers and supramolecular assemblies.

While specific examples of polymers derived directly from this compound are not extensively reported, the general principles of polymer chemistry can be applied. For instance, derivatives with appropriate functional groups, such as vinyl or acetylene (B1199291) groups, could be synthesized and then polymerized. Copolymers of aniline and indole (B1671886) fragments have been synthesized, suggesting that similar approaches could be employed with this scaffold. researchgate.net

Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic nature of both the indoline and aniline rings in this compound provides opportunities for π-π stacking interactions, which could be exploited in the design of self-assembling systems. The amino group and the indoline nitrogen can also participate in hydrogen bonding, further directing the formation of ordered supramolecular structures.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the application of This compound in the outlined areas of complex organic synthesis. The search did not yield specific examples, data, or detailed research findings exclusively centered on this compound's role as a versatile building block for the applications requested.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" for the following topics:

Role of 4 Indolin 1 Yl 3 Methylaniline As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Materials and Functional Molecules

While the indoline (B122111) and aniline (B41778) scaffolds are individually of great importance in medicinal chemistry and materials science, the specific synthetic utility of the combined molecule, 4-(Indolin-1-yl)-3-methylaniline, is not detailed in the accessible literature. Generating content on these topics would require speculation or generalization from other related compounds, which would not meet the required standards of scientific accuracy and specificity for this particular molecule.

Future Research Directions and Unexplored Avenues in the Academic Study of 4 Indolin 1 Yl 3 Methylaniline

Development of Asymmetric Synthetic Methodologies for Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science, as the stereochemistry of a compound can dramatically influence its biological activity and physical properties. While methods for the synthesis of indolines are known, the development of asymmetric routes to chiral analogues of 4-(Indolin-1-yl)-3-methylaniline presents a significant and valuable challenge.

Future research should focus on the development of catalytic asymmetric hydrogenation of corresponding indole (B1671886) precursors. acs.orgrsc.orgrsc.org The use of chiral catalysts, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, could enable the enantioselective reduction of the indole ring to the indoline (B122111) core. acs.orgrsc.org Another promising avenue is the application of chiral Brønsted acids as organocatalysts for the transfer hydrogenation of indole derivatives, offering a metal-free approach to optically active indolines. organic-chemistry.org

Furthermore, the exploration of ruthenium(II)-catalyzed enantioselective hydroarylation could provide access to 3,4-disubstituted indoline derivatives. thieme-connect.com This method, which utilizes a transient chiral directing group, could be adapted for the asymmetric synthesis of analogues of this compound with controlled stereochemistry at multiple centers. The development of these methodologies would not only provide access to a new class of chiral building blocks but also enable structure-activity relationship studies to understand the impact of chirality on the compound's properties.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral this compound Analogues

| Catalytic System | Key Features | Potential Advantages |

| Rhodium/Chiral Diphosphine | High enantioselectivity for indole hydrogenation. acs.org | Well-established for related substrates, high turnover numbers. |

| Chiral Brønsted Acid | Metal-free transfer hydrogenation. organic-chemistry.org | Greener approach, avoids metal contamination. |

| Ruthenium(II)/Chiral Amine | C-H activation and hydroarylation. thieme-connect.com | Access to complex substitution patterns with high stereocontrol. |

Investigation of Photochemical and Electrochemical Transformations

The study of how molecules respond to light and electricity can unveil novel reaction pathways and lead to the development of green and efficient synthetic methods. The photochemical and electrochemical behavior of this compound remains largely unexplored and represents a significant area for future investigation.

Photochemical studies could focus on intramolecular cyclization reactions, rearrangements, or the generation of reactive intermediates under UV or visible light irradiation. The indoline and aniline (B41778) moieties both possess chromophores that could be exploited for selective transformations. For instance, photoinduced electron transfer processes could be investigated to initiate radical cyclizations, potentially leading to complex polycyclic structures.

Electrochemical methods offer a powerful tool for the synthesis and modification of indoline derivatives. rsc.orgresearchgate.net Future research could explore the electrochemical oxidation or reduction of this compound to generate reactive species. For example, the electrochemical generation of N-centered radicals from the indoline nitrogen could be used to initiate intramolecular C-H amination, providing a direct route to new C-N bond formations. organic-chemistry.org The electrochemical synthesis of functionalized indolines through processes like triamination of alkynes could also be adapted to create novel derivatives of the target compound. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for improving the efficiency, selectivity, and scope of chemical reactions. For this compound, the exploration of novel catalysts could unlock new synthetic possibilities and enhance its utility as a chemical building block.

Future research should investigate the use of earth-abundant and environmentally benign metal catalysts, such as iron and copper, for C-N and C-O bond-forming reactions. acs.org These catalysts could be employed in intramolecular cyclizations to synthesize more complex heterocyclic systems starting from derivatives of this compound. The development of one-pot, multi-step reactions catalyzed by a single catalyst or a combination of compatible catalysts would also be a significant advancement. acs.org

Organocatalysis presents another promising frontier. The use of cinchona alkaloid derivatives and other chiral organic molecules as catalysts for asymmetric reactions involving the indoline scaffold has been demonstrated for other systems and could be applied to this compound. sci-hub.ru Furthermore, the development of catalytic systems for the activation of otherwise inert C-H bonds on the aromatic rings of the molecule would enable direct functionalization without the need for pre-installed activating groups, a key goal of modern synthetic chemistry. nih.govnih.gov

Expanding the Scope of Synthetic Applications in Emerging Fields of Organic Chemistry

The unique electronic and structural features of this compound make it a promising candidate for applications in emerging fields of organic chemistry, beyond its current use as a synthetic intermediate.

In the realm of medicinal chemistry, the indoline scaffold is a privileged structure found in numerous biologically active compounds. researchgate.netnih.govnih.govekb.egresearchgate.neteurekaselect.com Future research could focus on designing and synthesizing derivatives of this compound as potential therapeutic agents. Given the known antioxidant and anti-inflammatory properties of some indoline derivatives, this would be a logical starting point for investigation. acs.org

In materials science, the incorporation of the this compound moiety into larger conjugated systems could lead to the development of novel organic electronic materials. The electron-donating nature of the indoline and aniline groups could be harnessed to create materials with interesting photophysical and electrochemical properties, suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. The indolizine (B1195054) scaffold, which can be synthesized from related precursors, has shown promise as a fluorescent core for biological imaging and as a platform for drug delivery. nih.gov

Furthermore, the development of chiral analogues, as discussed in section 8.1, could lead to applications in chiral nanomaterials for plant protection and nutrition, an emerging area of agricultural chemistry. acs.org The precise control over the three-dimensional structure of these molecules could enable the development of highly selective and effective agrochemicals.

Table 2: Potential Emerging Applications for this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, anti-inflammatory, or neuroprotective agents. researchgate.netnih.govnih.govacs.org | The indoline scaffold is a known pharmacophore. |

| Materials Science | Organic electronic materials (OLEDs, OPVs), fluorescent probes. | Electron-rich aromatic system with potential for tunable photophysical properties. |

| Agrochemicals | Chiral pesticides or plant growth regulators. acs.org | Chirality can lead to enhanced biological activity and selectivity. |

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Intermediate Synthesis | Trichloroacetic acid, POCl₃, 0–5°C | 65–75 | |

| Cyclization | Ethanol reflux, 12 h | 50–60 |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- IR Spectroscopy : Prioritize NH stretching (3402 cm⁻¹, broad) and aromatic C=C vibrations (1606–1581 cm⁻¹). Secondary amines show weaker NH signals compared to primary amines .

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.8–7.2 ppm. Methyl groups adjacent to the amine (δ 2.3–2.5 ppm) confirm substitution patterns .

- ¹³C NMR : Quaternary carbons in the indoline ring resonate at δ 135–140 ppm, while methyl carbons appear at δ 20–22 ppm .

- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .

Q. Table 2: Key IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| NH Stretching | 3402, 3325 | |

| Aromatic C=C | 1608–1581 |

Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound derivatives?

Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., amine inversion) by analyzing signal splitting at low temperatures (90 K) .

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals. For example, NOESY correlations between NH and adjacent methyl groups confirm spatial proximity .

- Computational Validation : Compare experimental chemical shifts with DFT-predicted values (GIAO method) to assign ambiguous signals .

Advanced: What strategies are effective in addressing low yields during the Friedländer reaction synthesis of this compound analogs?

Answer:

Low yields often stem from incomplete cyclization or competing side reactions. Mitigation approaches:

- Catalyst Screening : Use Brønsted acids (e.g., p-TsOH) or transition-metal catalysts (e.g., FeCl₃) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 2 h, improving yields by 15–20% .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require rigorous drying to prevent hydrolysis .

Advanced: How does the compound's electronic structure influence its reactivity in cross-coupling reactions?

Answer:

The indoline moiety acts as an electron-rich aromatic system, while the 3-methylaniline group provides steric hindrance. Key effects:

- Buchwald-Hartwig Amination : The amine group directs palladium catalysts to para positions, but steric bulk from the methyl group reduces coupling efficiency. Use bulky ligands (e.g., XPhos) to mitigate this .

- Suzuki-Miyaura Reactions : Electron-donating indoline substituents increase oxidative addition rates. Substituent effects on reaction kinetics can be modeled using Hammett σ values .

Application: What enzymatic assay methodologies utilize 3-methylaniline derivatives, and how can they be adapted for studying this compound?

Answer:

- Peroxidase-Based Assays : Derivatives like N-ethyl-N-(3-sulfopropyl)-3-methylaniline (TOPS) form chromogenic products with H₂O₂ and 4-aminoantipyrine (4-AAP). Adapt by substituting TOPS with this compound and monitoring absorbance shifts at 550 nm .

- 5’-Nucleotidase (5’-NT) Detection : Couple enzymatic H₂O₂ generation with quinone dye formation. Optimize pH (7.4–8.0) and peroxidase concentration to enhance sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.